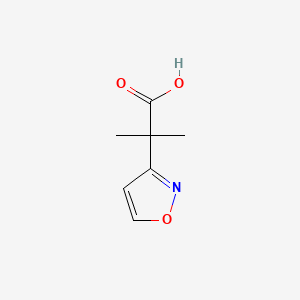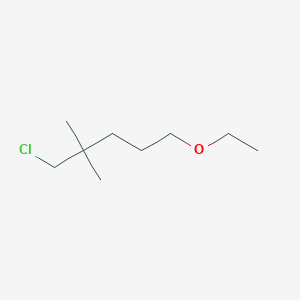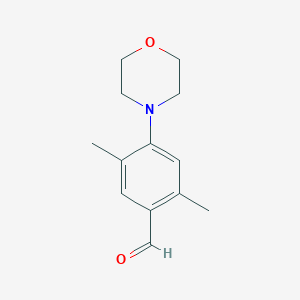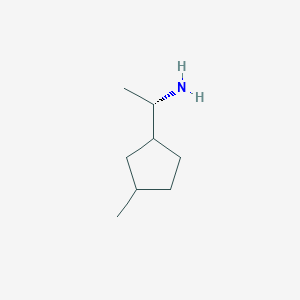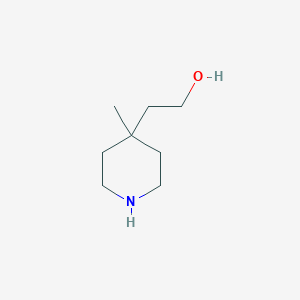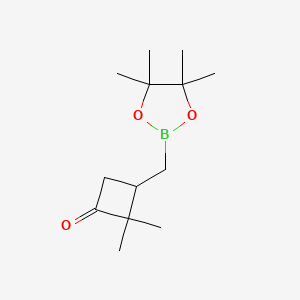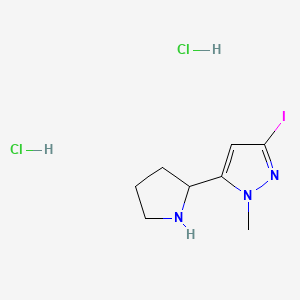
1,2,3,4-Tetrahydronaphthalene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,7-diol is a chemical compound with the molecular formula C10H12O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,7-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, followed by hydroxylation at the 2 and 7 positions. The reaction typically employs nickel catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into other hydrogenated forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydrogenated forms of the compound.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2,7-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon derivative of naphthalene, lacking the hydroxyl groups.
2,3-Naphthalenediol: A dihydroxy derivative of naphthalene with hydroxyl groups at the 2 and 3 positions.
1,2,3,4-Tetrahydronaphthalene-2,3-diol: A similar compound with hydroxyl groups at the 2 and 3 positions.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,7-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,7-diol |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10-12H,2,4,6H2 |
InChI Key |
SDIDZOWKHWAPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



